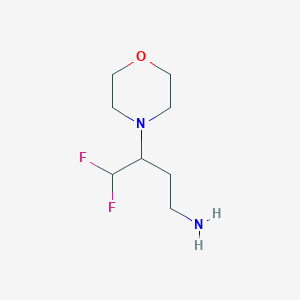

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine

Description

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine (C₈H₁₆F₂N₂O, MW: 194.2 g/mol) is a chiral amine derivative featuring a morpholine ring and two fluorine atoms at the C4 position of the butan-1-amine backbone . Its chirality and fluorinated structure make it a valuable building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors. The morpholine moiety enhances solubility and hydrogen-bonding capacity, while the fluorine atoms modulate electronic properties and metabolic stability.

Properties

IUPAC Name |

4,4-difluoro-3-morpholin-4-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O/c9-8(10)7(1-2-11)12-3-5-13-6-4-12/h7-8H,1-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMFDQSJJRJOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine typically involves the reaction of a difluoromethylated precursor with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Fluorination Patterns

Physical Properties

- Fluorinated compounds generally exhibit enhanced metabolic stability. The difluoro-morpholine derivative’s balance of polarity and lipophilicity may optimize blood-brain barrier penetration compared to bulkier analogues like the trifluoromethylphenyl derivative .

Biological Activity

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields of research.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring and two fluorine atoms attached to a butanamine backbone. This configuration enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and influence signal transduction pathways, which can lead to various biological effects such as enzyme inhibition and altered protein interactions .

Biological Activity Overview

The compound has been utilized in several studies focusing on enzyme inhibition and protein interactions. Notably, it has demonstrated promising activity against Mycobacterium tuberculosis, which is a critical target for new antibiotic development. The structure–activity relationship (SAR) studies indicate that modifications to the compound can enhance its antibacterial properties while maintaining favorable physicochemical characteristics .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in biological research:

- Antitubercular Activity : A high-throughput screening identified this compound as a potent inhibitor of M. tuberculosis, with further SAR studies revealing that specific substitutions could enhance its efficacy while reducing toxicity .

- Enzyme Mechanisms : Research involving this compound has elucidated its role as a probe in studying enzyme mechanisms, providing insights into metabolic pathways and potential therapeutic targets.

- Cancer Research : The compound's ability to influence protein interactions has led to investigations into its potential as an anticancer agent, particularly through the modulation of pathways involved in cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that this compound possesses distinct advantages due to the presence of fluorine atoms, which enhance its biological activity and stability compared to other morpholine derivatives.

Table 2: Comparison of Morpholine Derivatives

| Compound | Antibacterial Activity | Enzyme Inhibition | Notes |

|---|---|---|---|

| This compound | High | Moderate | Unique fluorine substitution |

| 4-Morpholinobutanamide | Moderate | Low | Lacks fluorine |

| 3-Fluoromorpholine | Low | Moderate | Less effective than difluoro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.